molecular formula C19H25N3O2 B1229025 3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one

3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one

Cat. No. B1229025
M. Wt: 327.4 g/mol
InChI Key: YXAQHTAMNWEFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one is a member of quinazolines.

Scientific Research Applications

  • Synthesis and Biological Properties :

    • A study by Markosyan et al. (2008) explored the synthesis and biological properties of quinazoline derivatives, similar to your compound of interest. These compounds were found to inhibit monoamine oxidase (MAO) activity in the brain and showed moderate antitumor effects in mouse models of Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).
    • Another study by Alagarsamy and Pathak (2007) reported the synthesis of triazoloquinazolin-9-ones, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats, indicating potential applications in cardiovascular research (Alagarsamy & Pathak, 2007).
  • Anticancer and Antimicrobial Properties :

    • Gupta et al. (2013) synthesized quinazolin-4(3H)-one derivatives that exhibited promising anticonvulsant activities, suggesting potential applications in neurology (Gupta et al., 2013).
    • A study by Bolakatti et al. (2020) described the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, which displayed significant anticancer and antibacterial activities, particularly against Gram-negative bacteria (Bolakatti et al., 2020).
  • Potential Therapeutic Applications :

    • Research by Alasmary et al. (2017) on quinazoline derivatives showed their effectiveness as anti-ulcerogenic agents and in treating ulcerative colitis, indicating their potential in gastrointestinal therapeutic applications (Alasmary et al., 2017).
    • Saravanan et al. (2010) synthesized Schiff bases of quinazolin-4(3H)-one with significant antimicrobial activities, suggesting their use in infection control (Saravanan et al., 2010).

properties

Product Name

3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C19H25N3O2/c1-4-19(3)12-13-8-6-7-9-14(13)16-15(19)17(24)22(5-2)18(21-16)20-10-11-23/h6-9,23H,4-5,10-12H2,1-3H3,(H,20,21)

InChI Key

YXAQHTAMNWEFBR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCO)CC)C

solubility

12.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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